molecular formula C29H42O B14383057 Bis(2,4-di-tert-butylphenyl)methanone CAS No. 89490-60-8

Bis(2,4-di-tert-butylphenyl)methanone

Cat. No.: B14383057
CAS No.: 89490-60-8
M. Wt: 406.6 g/mol
InChI Key: QJHHYZMEMGPYJP-UHFFFAOYSA-N
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Description

Bis(2,4-di-tert-butylphenyl)methanone is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and scientific literature for handling and application information. Specific data regarding its applications, mechanism of action, and physicochemical properties should be obtained from the supplier's certificate of analysis or peer-reviewed publications.

Properties

CAS No.

89490-60-8

Molecular Formula

C29H42O

Molecular Weight

406.6 g/mol

IUPAC Name

bis(2,4-ditert-butylphenyl)methanone

InChI

InChI=1S/C29H42O/c1-26(2,3)19-13-15-21(23(17-19)28(7,8)9)25(30)22-16-14-20(27(4,5)6)18-24(22)29(10,11)12/h13-18H,1-12H3

InChI Key

QJHHYZMEMGPYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The process involves two critical phases:

  • Esterification :
    2,4-Di-tert-butylphenol reacts with benzoyl chloride in dichloromethane at 0–5°C to form the phenyl benzoate intermediate.

  • Photo-Fries Rearrangement :
    UV irradiation (254 nm) of the ester in a continuous-flow photoreactor induces cleavage of the carbonyl-oxygen bond, followed by recombination to yield this compound.

$$
\text{Phenyl benzoate} \xrightarrow{h\nu} \text{this compound} + \text{Byproducts}
$$

Optimization Parameters

  • Temperature : 25°C (ambient)
  • Irradiation Time : 30–60 minutes
  • Yield : 78–82% isolated purity

Continuous-Flow Synthesis Optimization

The photo-Fries method has been adapted for scalable production using continuous-flow technology, addressing batch process limitations:

Parameter Batch Mode Continuous-Flow Mode
Reaction Time 2–4 hours 15–30 minutes
Throughput 5–10 g/day 50–100 g/hour
Energy Consumption High Reduced by 60%
Purity 78–82% 85–89%

This system employs microfluidic channels with integrated UV-LED arrays, enhancing photon efficiency and reducing side reactions.

Comparative Analysis of Preparation Methods

A systematic evaluation of synthetic routes reveals critical trade-offs:

Efficiency Metrics

Method Steps Yield (%) Atom Economy Scalability
Friedel-Crafts 3–4 <10 42% Limited
Photo-Fries (Batch) 2 78–82 89% Moderate
Photo-Fries (Flow) 2 85–89 89% High

Environmental and Economic Considerations

  • Waste Generation : Friedel-Crafts methods produce 3–5 kg of acidic waste per kilogram of product, versus 0.2–0.5 kg for photo-Fries.
  • Catalyst Costs : Traditional routes require stoichiometric AlCl₃ ($120/kg), while photochemical methods eliminate metal catalysts.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-di-tert-butylphenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tert-butyl groups, which provide steric hindrance and affect the reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce alcohol derivatives. Substitution reactions often result in the formation of various substituted phenylmethanones.

Scientific Research Applications

Bis(2,4-di-tert-butylphenyl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cell growth and viability . In the field of medicine, the compound is investigated for its potential therapeutic properties. Industrially, it is used as an antioxidant stabilizer in polymer production .

Mechanism of Action

The mechanism of action of Bis(2,4-di-tert-butylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. For example, it has been shown to affect mitochondrial membrane potential, leading to changes in cell growth and viability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Steric Effects

  • Bis(4-tert-butylphenyl)methanone (CAS 15796-82-4): This analog lacks the ortho-substituted tert-butyl groups, reducing steric hindrance compared to the target compound. The absence of ortho substituents likely enhances its crystallinity and reactivity in alkylation or coupling reactions, as seen in the synthesis of carbazole-dendronized emitters (e.g., CDE1 and CDE2) .
  • Bis(2,5-difluoro-4-methoxyphenyl)methanone (Compound 19): Fluorine and methoxy substituents alter electronic properties, increasing electronegativity and polarizability. Such modifications are critical in fluorinated benzophenones for applications requiring UV stability or electron-deficient aromatic systems .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Properties
Bis(2,4-di-tert-butylphenyl)methanone 2,4-di-tert-butylphenyl High steric hindrance, thermal stability up to 471°C (analog CDE1)
Bis(4-tert-butylphenyl)methanone 4-tert-butylphenyl Lower steric bulk, higher reactivity
Bis(2,5-difluoro-4-methoxyphenyl)methanone 2,5-difluoro-4-methoxy Enhanced electronegativity, UV stability

Functional Group Variations

  • Bis(2,4-dihydroxyphenyl)methanone (Benzophenone-2): Hydroxyl groups at the 2,4-positions increase hydrophilicity and UV absorption, making it a common sunscreen additive. In contrast, the tert-butyl groups in the target compound enhance hydrophobicity, favoring applications in non-polar matrices like polymers or lubricants .
  • Bis(4-(dimethylamino)phenyl)methanone (Michler’s Ketone): The dimethylamino groups act as strong electron donors, enabling applications in dye synthesis and photochemistry. The tert-butyl groups in the target compound, however, prioritize steric stabilization over electronic modulation .

Thermal and Solubility Properties

  • Carbazole-Dendronized Emitters (CDE1 and CDE2): These derivatives of bis-phenylmethanone exhibit exceptional thermal stability (decomposition temperatures up to 507°C) and solubility in organic solvents due to peripheral tert-butyl groups. This mirrors the behavior of the target compound in high-temperature applications .
  • Di(1H-tetrazol-5-yl)methanone Oxime: A structurally distinct methanone derivative with tetrazole groups decomposes at 288.7°C, significantly lower than CDE1/CDE2. This underscores the role of tert-butyl groups in enhancing thermal resilience .
Table 3: Thermal Stability Comparison
Compound Decomposition Temperature (°C) Key Stabilizing Features
CDE2 (bis-phenylmethanone derivative) 507 tert-butyl groups, dendritic structure
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Hydrogen bonding

Q & A

Basic: What are the optimal synthetic routes for Bis(2,4-di-tert-butylphenyl)methanone, and how can purity be maximized?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation. A common approach involves reacting 2,4-di-tert-butylphenol with a carbonyl source (e.g., phosgene or dichloromethane derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions . Key steps include:

  • Catalyst Optimization : Use AlCl₃ in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted phenol and byproducts.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (CDCl₃, δ 1.3–1.4 ppm for tert-butyl groups) .

Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tert-butyl groups (δ ~1.3 ppm for ¹H; ~30 ppm for ¹³C) and ketone carbonyl (δ ~200 ppm in ¹³C). 2D NMR (HSQC, HMBC) confirms connectivity .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ at m/z 438.64 (C₂₉H₄₂O₃) .
  • X-ray Crystallography : Resolves steric effects from bulky tert-butyl groups, revealing dihedral angles between aromatic rings .

Advanced: How can researchers evaluate the efficacy of this compound as a UV stabilizer in polymer matrices?

Methodological Answer:

  • Accelerated Weathering Tests : Expose polymer films (e.g., polyethylene) to UV lamps (λ = 340 nm) and monitor carbonyl index via FTIR to track degradation .
  • Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates formed during UV exposure, confirming the compound’s radical-scavenging ability .
  • Comparative Analysis : Benchmark against commercial stabilizers (e.g., Tinuvin®) using TGA to assess thermal stability retention .

Advanced: How do conflicting reports on the compound’s thermal stability arise, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Synthetic Byproducts : Residual catalysts (e.g., AlCl₃) lower decomposition temperatures. Purify via Soxhlet extraction with methanol .
  • Testing Conditions : Use standardized TGA protocols (N₂ atmosphere, 10°C/min) to measure onset decomposition temperature (T₀). Reproducible results show T₀ > 300°C for pure samples .
  • Polymer Compatibility : Incompatibility with certain matrices (e.g., PVC) may reduce observed stability. Conduct DSC to check for phase separation .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of tert-butyl substituents in this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs (e.g., mono-tert-butyl or fluorinated derivatives) and compare UV absorption (λₘₐₓ via UV-Vis) and stabilization efficiency .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and HOMO-LUMO gaps, correlating with antioxidant capacity .
  • Crystallographic Data : Compare packing efficiency and steric hindrance in analogs to explain differences in reactivity .

Advanced: How can degradation pathways of this compound in environmental systems be studied?

Methodological Answer:

  • Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze via LC-MS/MS for breakdown products (e.g., quinones or phenolic derivatives) .
  • Ecotoxicology Assays : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀) of degradation intermediates .
  • Soil Microcosm Studies : Track biodegradation via ¹⁴C-labeled compound and measure CO₂ evolution .

Advanced: What methodologies identify and quantify this compound in complex mixtures (e.g., environmental samples or polymer extracts)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) for aqueous samples; Soxhlet extraction (hexane/acetone) for polymers .
  • Quantitative Analysis : UPLC-MS/MS (MRM mode) with deuterated internal standards for high sensitivity (LOQ < 0.1 ppb) .
  • Matrix Effects : Validate recovery rates (>85%) using spiked samples and standard addition curves .

Advanced: How can the radical-scavenging mechanism of this compound be experimentally validated?

Methodological Answer:

  • DPPH Assay : Measure absorbance decrease at 517 nm after adding the compound to DPPH solution, calculating IC₅₀ .
  • ESR Spin Trapping : Use TEMPO or DMPO to trap radicals generated under UV exposure; analyze signal quenching .
  • Kinetic Studies : Monitor O₂ consumption in oxygraph assays to quantify antioxidant activity in real-time .

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